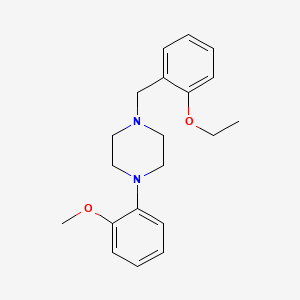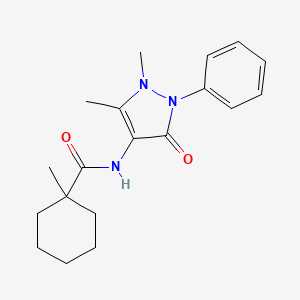
1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine, also known as EMBP, is a chemical compound that belongs to the class of piperazine derivatives. EMBP has gained attention in the scientific community due to its potential applications in drug discovery and development. In
作用機序
The mechanism of action of 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine involves its interaction with the serotonin and dopamine transporters. 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine binds to the serotonin transporter with high affinity, inhibiting the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which is believed to be responsible for the antidepressant effects of 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine. 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine also inhibits the dopamine transporter, leading to an increase in dopamine levels in the synaptic cleft. This may be responsible for the potential anti-addictive effects of 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine.
Biochemical and Physiological Effects
1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation and reward processing. 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine has been shown to have antinociceptive effects, reducing pain sensitivity in animal models.
実験室実験の利点と制限
1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has good purity. 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine also has a high affinity for the serotonin and dopamine transporters, making it a useful tool for studying the role of these transporters in mood regulation and drug addiction. However, 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine has some limitations. It has not been extensively studied in humans, so its safety and efficacy in humans are unknown. Additionally, 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine has not been tested in a wide range of animal models, so its effects may not be generalizable to all species.
将来の方向性
There are several future directions for research on 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine. One direction is to further explore its potential therapeutic applications in the treatment of depression and drug addiction. This could involve testing 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine in animal models of these disorders, as well as conducting clinical trials in humans. Another direction is to investigate the mechanisms underlying the anxiolytic and antinociceptive effects of 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine. This could involve studying the effects of 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine on other neurotransmitter systems involved in these processes. Finally, future research could focus on developing more potent and selective analogs of 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine that could be used as therapeutic agents.
合成法
1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine can be synthesized through a multistep process involving the reaction of 2-methoxyphenylacetic acid with ethyl bromide to form 2-ethoxyphenylacetic acid ethyl ester. The ester is then reacted with piperazine to form the desired product, 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine. This synthesis method has been optimized to produce high yields of 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine with good purity.
科学的研究の応用
1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential applications in drug discovery and development. It has been shown to have a high affinity for the serotonin transporter, which is a target for many antidepressant drugs. 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine has also been shown to have an inhibitory effect on the dopamine transporter, which is a target for drugs used to treat drug addiction. These findings suggest that 1-(2-ethoxybenzyl)-4-(2-methoxyphenyl)piperazine may have potential therapeutic applications in the treatment of depression and drug addiction.
特性
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-24-19-10-6-4-8-17(19)16-21-12-14-22(15-13-21)18-9-5-7-11-20(18)23-2/h4-11H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSPCJKQJWVGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257901 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5760409.png)
![3-[(4-chlorobenzylidene)amino]-2-(4-chlorophenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5760417.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B5760423.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5760462.png)

![2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5760474.png)


![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)
![ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5760499.png)
